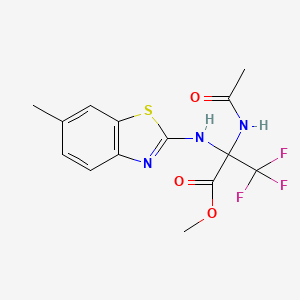
2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a trifluoromethyl group, a benzothiazole moiety, and an acetylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and 6-methylbenzaldehyde, the benzothiazole ring is formed through a cyclization reaction under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Acetylation: The acetylamino group is introduced by reacting the intermediate with acetic anhydride.
Esterification: Finally, the propionic acid moiety is esterified using methanol and a strong acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its structural complexity and functional diversity.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors implicated in diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester exerts its effects depends on its interaction with molecular targets. These interactions could involve:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Interference: Disrupting metabolic or signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-3,3,3-trifluoro-2-(benzothiazol-2-ylamino)-propionic acid methyl ester: Lacks the 6-methyl group, which may affect its reactivity and binding properties.
2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its solubility and reactivity.
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in 2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester confer unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its utility in various applications compared to similar compounds.
Properties
Molecular Formula |
C14H14F3N3O3S |
|---|---|
Molecular Weight |
361.34 g/mol |
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propanoate |
InChI |
InChI=1S/C14H14F3N3O3S/c1-7-4-5-9-10(6-7)24-12(18-9)20-13(11(22)23-3,14(15,16)17)19-8(2)21/h4-6H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
CMEKODSTGXFTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















